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Compound of Interest

Compound Name:
Methyl 2-methylthiazole-5-

carboxylate

Cat. No.: B1321803 Get Quote

Introduction and Significance
Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring

functionalized with both a methyl and a methyl carboxylate group.[1][2] This specific

arrangement of functional groups makes it a versatile intermediate in the synthesis of more

complex, biologically active molecules, including antimicrobial and antitumor agents.[1] Its

applications also extend to the development of corrosion inhibitors and as a stabilizing agent

for proteins.[1] Given its role as a critical starting material, a comprehensive analytical

characterization is essential to ensure the integrity of downstream applications and the

reproducibility of scientific findings. This guide outlines the synergistic use of spectroscopic and

chromatographic techniques to provide an unambiguous profile of the molecule.

Physicochemical Properties Summary
A foundational understanding of the molecule's physical and chemical properties is crucial for

selecting appropriate analytical conditions, such as solvent choice and chromatographic

parameters.
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Property Value Source

IUPAC Name
methyl 2-methyl-1,3-thiazole-5-

carboxylate
PubChem[2]

Molecular Formula C₆H₇NO₂S PubChem[2]

Molecular Weight 157.19 g/mol PubChem[2]

Exact Mass 157.01974964 Da PubChem[2]

CAS Number 53233-90-2 PubChem[2]

Topological Polar Surface Area 67.4 Å² PubChem[2]

Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo

structural elucidation of organic molecules. It provides detailed information about the carbon-

hydrogen framework by mapping the distinct chemical environments of each nucleus. For

Methyl 2-methylthiazole-5-carboxylate, ¹H NMR will confirm the presence and connectivity of

the different methyl groups and the lone aromatic proton, while ¹³C NMR will identify all six

unique carbon atoms in the structure.

Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of Methyl 2-methylthiazole-5-carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:
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Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay (d1): 2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024-2048.

Relaxation Delay (d1): 2 seconds.

Data Processing and Interpretation:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Analyze the chemical shifts (δ) and coupling patterns to assign signals to the specific

protons and carbons of the molecule.

Expected Spectral Data
The following tables summarize the anticipated chemical shifts based on the molecular

structure and data from similar thiazole derivatives.[3][4][5]

Table: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 Singlet (s) 1H Thiazole C4-H

~3.85 Singlet (s) 3H Ester (-OCH₃)

| ~2.75 | Singlet (s) | 3H | Thiazole C2-CH₃ |

Table: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~165.0 Thiazole C2

~162.0 Ester Carbonyl (C=O)

~145.0 Thiazole C4

~125.0 Thiazole C5

~52.0 Ester (-OCH₃)

| ~19.0 | Thiazole C2-CH₃ |

Sample Preparation Data Acquisition Data Processing & Analysis
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(100 MHz)

Fourier Transform
& Phasing

Calibrate, Integrate
& Assign Peaks Confirm Structure
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Workflow for NMR-based structural elucidation.

Functional Group Identification with Infrared (IR)
Spectroscopy
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Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the

functional groups within a molecule. The principle is that chemical bonds vibrate at specific,

quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at

frequencies corresponding to its vibrational modes. For Methyl 2-methylthiazole-5-
carboxylate, IR is essential to confirm the presence of the ester carbonyl (C=O) group and the

characteristic vibrations of the thiazole ring (C=N, C-S).[6]

Protocol: Attenuated Total Reflectance (ATR) IR Analysis
Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal.

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Data Processing and Interpretation:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to their corresponding

functional groups.
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Expected Spectral Data
Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium-Weak
Aromatic C-H stretch
(thiazole ring)

2950-2850 Medium-Weak
Aliphatic C-H stretch (methyl

groups)

~1720 Strong C=O stretch (ester carbonyl)

~1550 Medium C=N stretch (thiazole ring)

1250-1100 Strong C-O stretch (ester)

| ~700-600 | Medium-Weak | C-S stretch |

Clean ATR Crystal
& Collect Background

Place Sample
on Crystal

Acquire Spectrum
(4000-400 cm⁻¹)

Assign Peaks to
Functional Groups

Confirm Functional
Group Identity

Click to download full resolution via product page

Workflow for functional group analysis by IR spectroscopy.

Molecular Weight and Purity Confirmation by Mass
Spectrometry (MS)
Expertise & Experience: Mass spectrometry is an indispensable tool for determining the

molecular weight of a compound with high accuracy. It works by ionizing molecules and then

separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass

spectrometry (HRMS) can determine the molecular formula by providing a highly accurate

mass measurement. This technique serves as a final, definitive check on the compound's

identity.
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Protocol: LC-MS Analysis with Electrospray Ionization
(ESI)

Sample Preparation:

Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the

HPLC mobile phase, such as methanol or acetonitrile.

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Instrument Parameters (LC-MS):

LC System (for sample introduction):

Column: A short C18 column (e.g., 50 mm x 2.1 mm).

Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid. The

formic acid aids in protonation for positive ion mode ESI.

Flow Rate: 0.2 mL/min.

MS System (ESI source):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Data Processing and Interpretation:

Examine the mass spectrum for the molecular ion peak. In ESI+ mode, this will typically be

the protonated molecule [M+H]⁺.

Calculate the expected m/z for [M+H]⁺ (157.0197 + 1.0078 = 158.0275).
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Compare the observed m/z with the calculated value. For HRMS, the mass accuracy

should be within 5 ppm.

Analyze for potential fragments or adducts (e.g., [M+Na]⁺) to gain further structural

confidence.

Expected Spectral Data
Table: Expected m/z Peaks in ESI+ Mass Spectrum

Observed m/z Ion Species Calculated m/z Interpretation

~158.0275 [M+H]⁺ 158.0275
Protonated
molecular ion

| ~180.0094 | [M+Na]⁺ | 180.0094 | Sodium adduct |

Sample Preparation LC-MS Acquisition Data Analysis

Prepare Dilute Solution
(e.g., 10 µg/mL in MeOH)

Filter Sample
(0.22 µm) Inject into LC-MS Ionize via ESI+ Scan m/z 50-500 Identify [M+H]⁺ Peak Compare Observed m/z

with Calculated Mass
Confirm Molecular Weight

and Formula

Click to download full resolution via product page

Workflow for molecular weight determination by LC-MS.

Purity Assessment by Chromatography
Expertise & Experience: Chromatography is the gold standard for assessing the purity of a

chemical compound. It separates components of a mixture based on their differential

distribution between a stationary phase and a mobile phase. For a non-volatile compound like

Methyl 2-methylthiazole-5-carboxylate, High-Performance Liquid Chromatography (HPLC) is

the method of choice. Gas Chromatography (GC) can also be employed if the compound

exhibits sufficient volatility and thermal stability. A pure compound should ideally yield a single,

sharp, symmetrical peak.
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Protocol: Reversed-Phase HPLC (RP-HPLC)
Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol.

Create a working solution by diluting the stock to ~100 µg/mL with the mobile phase.

Filter the working solution through a 0.22 µm syringe filter.

Instrument Parameters:

HPLC System:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then

return to initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 270 nm.

Data Processing and Interpretation:

Integrate the area of all peaks in the resulting chromatogram.

Calculate the purity by dividing the area of the main peak by the total area of all peaks and

multiplying by 100.

A purity level of >98% is typically required for high-quality starting materials.
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Workflow for purity analysis by HPLC.

Conclusion: A Multi-faceted Approach to
Characterization
The comprehensive characterization of Methyl 2-methylthiazole-5-carboxylate requires the

integration of data from multiple analytical techniques. NMR spectroscopy provides the

definitive structural blueprint, IR spectroscopy confirms the presence of key functional groups,

mass spectrometry verifies the molecular weight and formula, and HPLC quantifies its purity.

By following the protocols outlined in this guide, researchers can confidently establish the
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identity, structure, and purity of their material, ensuring the validity and success of their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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